{[3-(2-pyrazinyl)-1H-1,2,4-triazol-5-yl]methyl}amine dihydrochloride hydrate
Description
Properties
IUPAC Name |
(3-pyrazin-2-yl-1H-1,2,4-triazol-5-yl)methanamine;hydrate;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N6.2ClH.H2O/c8-3-6-11-7(13-12-6)5-4-9-1-2-10-5;;;/h1-2,4H,3,8H2,(H,11,12,13);2*1H;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNUINVKLHMKDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NNC(=N2)CN.O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(2-pyrazinyl)-1H-1,2,4-triazol-5-yl]methyl}amine dihydrochloride hydrate typically involves multiple steps, starting from readily available precursors. The general synthetic route includes the formation of the triazole ring followed by the introduction of the pyrazine moiety. The final step involves the formation of the dihydrochloride salt and hydration.
Formation of the Triazole Ring: This step often involves the cyclization of hydrazine derivatives with appropriate nitriles under acidic or basic conditions.
Introduction of the Pyrazine Moiety: The pyrazine ring can be introduced through nucleophilic substitution reactions, where the triazole intermediate reacts with pyrazine derivatives.
Formation of the Dihydrochloride Salt and Hydration: The final compound is obtained by treating the intermediate with hydrochloric acid, followed by crystallization to obtain the dihydrochloride hydrate form.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
{[3-(2-pyrazinyl)-1H-1,2,4-triazol-5-yl]methyl}amine dihydrochloride hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under controlled conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazine or triazole rings are substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
{[3-(2-pyrazinyl)-1H-1,2,4-triazol-5-yl]methyl}amine dihydrochloride hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of {[3-(2-pyrazinyl)-1H-1,2,4-triazol-5-yl]methyl}amine dihydrochloride hydrate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of the target compound are compared to analogous 1,2,4-triazole derivatives below:
Table 1: Structural and Functional Comparison
*Calculated based on formula C₈H₁₀Cl₂N₆O·H₂O.
Key Observations :
Thioether-containing analogs (e.g., Entry 3) exhibit distinct reactivity due to sulfur’s nucleophilicity but may suffer from oxidative instability .
Amine Side Chain :
- Methylamine derivatives (e.g., Entries 1, 2) generally exhibit better solubility than bulkier substituents (e.g., ethylamine in Entry 4). The dihydrochloride salt further enhances hydrophilicity .
Pyridine-based derivatives (Entries 2, 4) were discontinued due to instability or poor bioavailability, highlighting the advantage of pyrazine’s electronic profile .
Crystallographic Stability :
- Hydrate forms (Entries 1, 3, 5) improve crystallinity and storage stability compared to anhydrous salts, as evidenced by their prevalence in pharmaceutical formulations .
Research Findings and Implications
- Synthetic Accessibility : The target compound can be synthesized via cyclocondensation of pyrazine-2-carbohydrazide with methylamine precursors, analogous to methods described for pyridine-triazole hybrids .
- Structure-Activity Relationship (SAR) : Pyrazine’s electron-deficient aromatic system may enhance binding to ATP pockets in kinases, a feature absent in phenyl or thioether analogs .
- Thermodynamic Stability: Dihydrochloride hydrate salts exhibit lower hygroscopicity than mono-salts, reducing degradation risks during storage .
Biological Activity
The compound {[3-(2-pyrazinyl)-1H-1,2,4-triazol-5-yl]methyl}amine dihydrochloride hydrate (CAS No. 1306739-23-0) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing relevant data from diverse sources.
- Molecular Formula: C7H8N6
- Molecular Weight: 176.18 g/mol
- Synonyms: 1H-1,2,4-Triazole-3-methanamine, 5-(2-pyrazinyl)-
Biological Activity Overview
The biological activity of this compound is primarily linked to its structural components, particularly the triazole and pyrazine moieties, which are known to exhibit various pharmacological properties.
Antimicrobial Activity
Research indicates that triazole derivatives often possess significant antimicrobial properties. A study highlighted the potential of compounds containing the triazole structure to exhibit antibacterial and antifungal activities. The presence of the pyrazinyl group enhances these properties, making it a candidate for further investigation in antimicrobial applications .
Antineoplastic Properties
The compound has been associated with antineoplastic (anti-cancer) activity. Virtual screening studies have shown that derivatives of 1,2,4-triazoles can potentially inhibit cancer cell proliferation. Specifically, compounds with similar structures have demonstrated effectiveness against various cancer cell lines, suggesting a promising avenue for developing new anticancer agents .
Analgesic and Anti-inflammatory Effects
Additionally, there is evidence that compounds derived from the triazole family exhibit analgesic and anti-inflammatory effects. This activity is particularly relevant in the context of developing new pain management therapies .
1. Synthesis and Screening of Derivatives
A combinatorial library of bioregulators was created using derivatives of 1,2,4-triazole combined with pyrimidine structures. The virtual screening indicated that certain derivatives demonstrated promising bioactivity profiles with low toxicity levels while possessing significant antineoplastic effects .
2. Structure-Activity Relationship (SAR)
The relationship between chemical structure and biological activity has been extensively studied. It was found that modifications on the triazole ring significantly affect the biological activity. For instance, introducing different substituents can enhance or diminish antimicrobial potency .
Data Table: Biological Activities of Related Compounds
Q & A
What synthetic methodologies are employed for the preparation of {[3-(2-pyrazinyl)-1H-1,2,4-triazol-5-yl]methyl}amine dihydrochloride hydrate?
Level: Basic
Answer:
The compound is synthesized via heterocyclic condensation reactions. A typical procedure involves refluxing precursors (e.g., hydrazine hydrate or substituted hydrazides) with aromatic amines in polar solvents (e.g., methanol or ethanol) under acidic conditions. For example, hydrazine hydrate reacts with intermediates like 2-iminochromene derivatives in the presence of piperidine as a catalyst, followed by acidification with hydrochloric acid to precipitate the dihydrochloride salt . Purification is achieved through trituration with methanol and crystallization from aqueous solutions .
How can reaction conditions be optimized to enhance the yield and purity of this compound?
Level: Advanced
Answer:
Key parameters for optimization include:
- Reflux duration: Extending reaction time (e.g., 8–12 hours) improves conversion but risks decomposition.
- Molar ratios: A 1:1 molar ratio of hydrazine hydrate to precursor minimizes side reactions .
- Catalysts: Piperidine (0.1 mL) enhances cyclization efficiency .
- Acidification: Gradual addition of HCl during cooling prevents premature salt precipitation, improving crystallinity .
What spectroscopic and crystallographic techniques are recommended for characterizing this compound?
Level: Basic
Answer:
- NMR spectroscopy: and NMR identify proton environments (e.g., pyrazinyl protons at δ 8.5–9.0 ppm) and confirm amine protonation .
- X-ray crystallography: Resolves the triazole-pyrazine core geometry and hydrate lattice structure, as demonstrated for analogous triazol-5-yl compounds .
- Mass spectrometry: High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns .
What strategies are effective in resolving contradictions arising from unexpected byproducts during synthesis?
Level: Advanced
Answer:
- Chromatographic analysis: TLC or HPLC monitors reaction progress and identifies byproducts (e.g., unreacted hydrazine or dimeric species) .
- Mechanistic studies: Isotopic labeling (e.g., -hydrazine) traces nitrogen incorporation to pinpoint side-reaction pathways .
- Crystallographic validation: Single-crystal X-ray analysis distinguishes structural isomers, as seen in unexpected cyclohexenyl-triazole derivatives .
How does the dihydrochloride hydrate form influence the compound's stability and solubility?
Level: Basic
Answer:
- Stability: The hydrate form enhances thermal stability by forming hydrogen bonds with water molecules, reducing hygroscopicity .
- Solubility: The dihydrochloride salt increases aqueous solubility (e.g., >50 mg/mL in water) compared to the free base, facilitating biological testing .
- Storage: Store at 2–8°C in airtight containers to prevent dehydration and HCl loss .
What purification methods are most effective for isolating this compound from reaction mixtures?
Level: Basic
Answer:
- Trituration: Washing the crude product with cold acidified water removes unreacted hydrazine .
- Recrystallization: Methanol or ethanol yields high-purity crystals (85–90% recovery) .
- Column chromatography: Silica gel with chloroform/methanol gradients (9:1) isolates minor impurities .
What are the challenges in scaling up the synthesis for research applications?
Level: Advanced
Answer:
- Reproducibility: Batch-to-batch variability in hydrazine hydrate purity affects cyclization efficiency. Use freshly distilled hydrazine .
- Safety: HCl gas evolution during acidification requires fume hoods and controlled addition rates .
- Cost: Optimizing solvent recovery (e.g., methanol distillation) reduces expenses in large-scale reactions .
How can researchers design experiments to evaluate the biological activity of this compound?
Level: Advanced
Answer:
- Antimicrobial assays: Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria, referencing protocols for triazole derivatives .
- Cytotoxicity screening: MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC calculations .
- Molecular docking: Target triazole-binding enzymes (e.g., fungal CYP51) to predict mechanistic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
